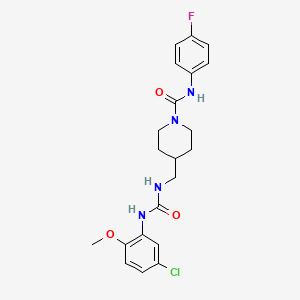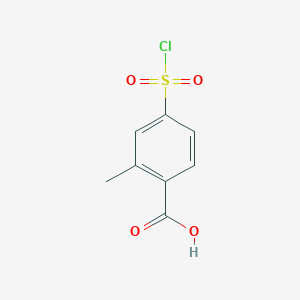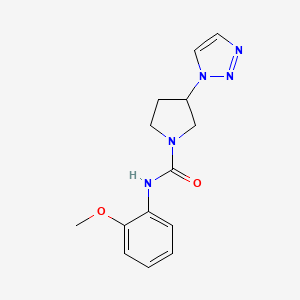
Thalidomide-NH-CH2-COOH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-NH-CH2-COOH is a synthetic compound that has been widely studied for its potential therapeutic applications. It was first developed in the 1950s as a sedative and anti-nausea medication, but its use was discontinued due to severe birth defects associated with its usage. However, in recent years, Thalidomide-NH-CH2-COOH has been found to have several other beneficial properties that have led to its use in scientific research.
作用机制
The exact mechanism of action of Thalidomide-NH-CH2-COOH is not fully understood. However, it is known to bind to a protein called cereblon, which plays a role in regulating the activity of certain proteins in the cell. By binding to cereblon, Thalidomide-NH-CH2-COOH alters the activity of these proteins, leading to its therapeutic effects.
Biochemical and Physiological Effects
Thalidomide-NH-CH2-COOH has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines, which are involved in the inflammatory response. It also inhibits the activity of certain enzymes involved in angiogenesis, the process by which new blood vessels are formed. Additionally, Thalidomide-NH-CH2-COOH has been found to modulate the activity of immune cells, leading to its immunomodulatory effects.
实验室实验的优点和局限性
Thalidomide-NH-CH2-COOH has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal lab conditions. Additionally, it has been extensively studied, and its properties and mechanisms of action are well understood. However, Thalidomide-NH-CH2-COOH also has some limitations. It is toxic at high doses and can cause severe birth defects in pregnant women. Therefore, caution must be exercised when handling and using this compound.
未来方向
There are several future directions for the study of Thalidomide-NH-CH2-COOH. One promising area of research is its potential use in the treatment of cancer. Thalidomide-NH-CH2-COOH has been found to have anti-angiogenic properties, which make it a promising candidate for the treatment of tumors. Additionally, Thalidomide-NH-CH2-COOH has been found to have immunomodulatory effects, which could be useful in the treatment of certain types of cancer.
Another area of research is the development of new derivatives of Thalidomide-NH-CH2-COOH. By modifying the structure of Thalidomide-NH-CH2-COOH, researchers may be able to develop compounds with improved therapeutic properties and reduced toxicity.
Conclusion
Thalidomide-NH-CH2-COOH is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has anti-inflammatory, immunomodulatory, and anti-angiogenic properties, making it a promising candidate for the treatment of several diseases. While Thalidomide-NH-CH2-COOH has some limitations, its advantages make it a valuable tool for scientific research. Future research on Thalidomide-NH-CH2-COOH may lead to the development of new and improved therapies for a variety of diseases.
合成方法
The synthesis of Thalidomide-NH-CH2-COOH involves the reaction of phthalic anhydride with ammonia and then with potassium cyanide to form the intermediate compound, 3-(aminophthalimido) glutarimide. This intermediate compound is then reacted with acetic anhydride to yield Thalidomide-NH-CH2-COOH.
科学研究应用
Thalidomide-NH-CH2-COOH has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, immunomodulatory, and anti-angiogenic properties. These properties make it a promising candidate for the treatment of several diseases, including cancer, autoimmune disorders, and inflammatory diseases.
属性
IUPAC Name |
2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6/c19-10-5-4-9(13(22)17-10)18-14(23)7-2-1-3-8(12(7)15(18)24)16-6-11(20)21/h1-3,9,16H,4-6H2,(H,20,21)(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGLFYOYKPSPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thalidomide-NH-CH2-COOH | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

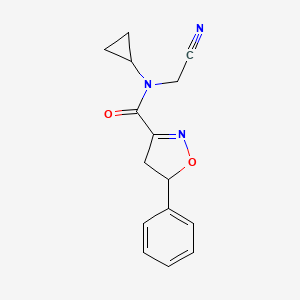
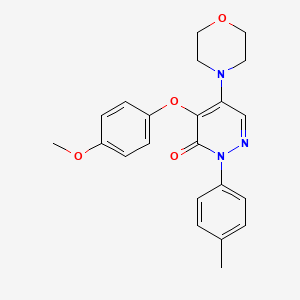
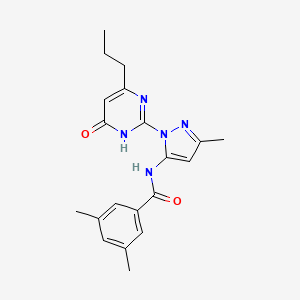
![Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2920340.png)
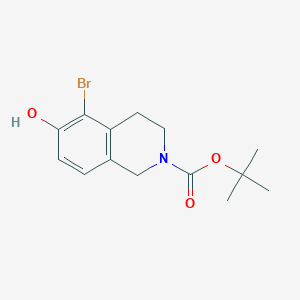
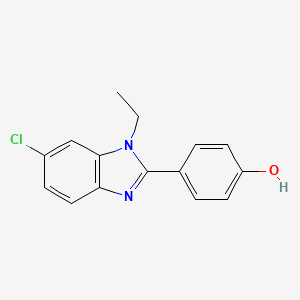
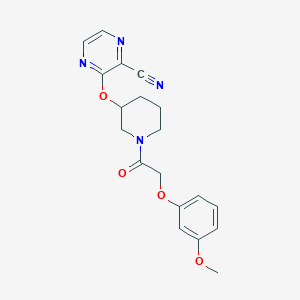
![(2R,3S)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride](/img/structure/B2920346.png)

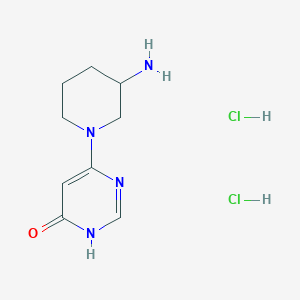
![2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid](/img/structure/B2920350.png)
